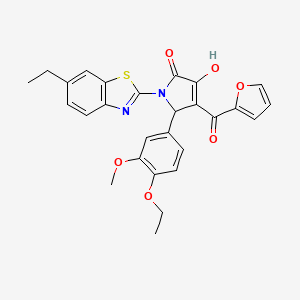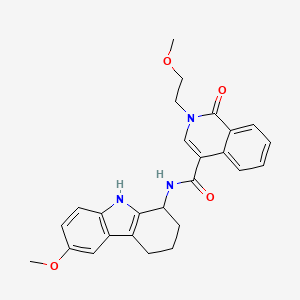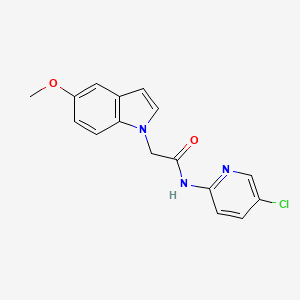![molecular formula C26H19ClF3N3O2 B12157659 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical structure consists of a pyrimidine core with an indole moiety and a phenolic group.
- It is a hybrid molecule, combining features from both pyrimidines and indoles.
- The presence of the indole nucleus makes it an interesting pharmacophore with potential biological activities .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its structural elements, one could explore synthetic strategies involving pyrimidine and indole precursors.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but these details remain proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidation of the phenolic group could yield quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group (if present) could lead to an amino group.
Substitution: Substitution reactions at the phenolic hydroxyl or other positions.
- Common reagents and conditions would depend on the specific reaction type, but general reagents like strong acids, bases, and catalysts may be involved.
- Major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its hybrid structure.
Anticancer Research: Explore its effects on cancer cell lines.
Antioxidant Properties: Assess its ability to scavenge free radicals.
Biological Studies: Investigate its interactions with cellular receptors.
Industrial Applications: Consider its use in materials science or as a chemical intermediate.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific names or structures of similar compounds, I cannot provide a direct comparison.
- exploring related indole-pyrimidine hybrids or phenolic compounds could highlight its uniqueness.
Properties
Molecular Formula |
C26H19ClF3N3O2 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H19ClF3N3O2/c1-2-15-3-5-16(6-4-15)14-35-19-11-12-20(21(34)13-19)23-22(17-7-9-18(27)10-8-17)24(26(28,29)30)33-25(31)32-23/h2-13,34H,1,14H2,(H2,31,32,33) |
InChI Key |
NEGBDAPYKOFWBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157587.png)

![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12157601.png)
![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12157607.png)

![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12157621.png)
![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157654.png)
![9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157668.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12157669.png)
